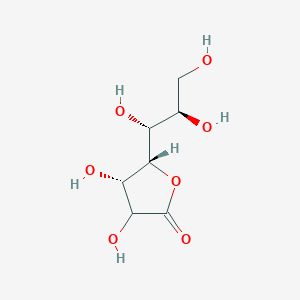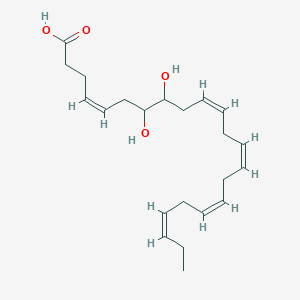
D-Glycero-D-gulo-heptono-1,4-lactone
Descripción general
Descripción
D-Glycero-D-gulo-heptono-1,4-lactone, also known as D-glucoheptono-1,4-lactone, is a chemical compound used for the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides .
Synthesis Analysis
A practical synthesis of epimeric C-glycosides of glucofuranose from D-glycero-D-gulo-heptono-1,4-lactone has been reported. The ring contractions of 2-O-triflates of protected gluco-heptono-1,5-lactones are discussed .Molecular Structure Analysis
The molecular formula of D-Glycero-D-gulo-heptono-1,4-lactone is C7H12O7. Its molecular weight is 208.17 .Chemical Reactions Analysis
D-Glycero-D-gulo-heptono-1,4-lactone is used in the synthesis of epimeric C-glycosides of glucofuranose. The ring contractions of 2-O-triflates of protected gluco-heptono-1,5-lactones are discussed .Physical And Chemical Properties Analysis
D-Glycero-D-gulo-heptono-1,4-lactone has a molecular weight of 208.17. It has a boiling point of 461°C at 760 mmHg .Aplicaciones Científicas De Investigación
- D-Glucoheptono-1,4-lactone serves as a valuable precursor in organic synthesis. Researchers utilize it to create N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides, which have applications in drug development, biochemistry, and materials science .
- Scientists have investigated the foamability of aqueous solutions containing functionalized surfactants derived from D-glucoheptono-1,4-lactone. These surfactants play a role in various formulations, including cosmetics, detergents, and food products .
- Researchers explore the biological effects and metabolic pathways associated with D-glucoheptono-1,4-lactone. Understanding its interactions with enzymes and cellular processes can lead to insights into health-related mechanisms .
- D-Glucoheptono-1,4-lactone exhibits chelating properties, allowing it to bind to metal ions. It finds applications in metal complexation studies, environmental remediation, and as a potential therapeutic agent .
- The lactone ring in D-glucoheptono-1,4-lactone makes it useful in polymerization reactions. Researchers explore its incorporation into polymers, potentially enhancing material properties such as biodegradability and mechanical strength .
- D-Glucoheptono-1,4-lactone contributes to the study of carbohydrate chemistry. It serves as a substrate for enzymes involved in carbohydrate metabolism, aiding in enzyme inhibition studies and drug design .
Organic Synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides
Foamability Studies
Biological Activity and Metabolism Research
Chelating Agent for Metal Ions
Polymer Chemistry
Carbohydrate Chemistry and Enzyme Inhibition
These applications highlight the versatility of D-glucoheptono-1,4-lactone across diverse scientific disciplines. Its unique structure and reactivity make it an intriguing compound for further investigation and innovation . If you need more information or have additional questions, feel free to ask! 😊
Safety And Hazards
Propiedades
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018985 | |
| Record name | Heptono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glycero-D-gulo-heptono-1,4-lactone | |
CAS RN |
89-67-8 | |
| Record name | D-glycero-D-gulo-Heptonic acid, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptono-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-HEPTONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCV668569W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of D-Glycero-D-gulo-heptono-1,4-lactone?
A1: The molecular formula of D-Glycero-D-gulo-heptono-1,4-lactone is C7H12O7, and its molecular weight is 208.17 g/mol [].
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize D-Glycero-D-gulo-heptono-1,4-lactone, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography [, , ]. NMR studies have been particularly useful in determining the relative configuration of double bonds in unsaturated derivatives of this compound [].
Q3: Can D-Glycero-D-gulo-heptono-1,4-lactone be used as a starting material for synthesizing other compounds?
A3: Yes, this compound serves as a valuable precursor in various synthetic routes. It has been used to synthesize enantiomerically pure (2R,4S)-4-hydroxypipecolic acid [, ], deoxythiosugar derivatives mimicking furanose, pyranose, and septanose structures [], and eight stereoisomers of homonojirimycin []. Researchers have also used it to synthesize C-glycosides of glucofuranose [], aza-C-disaccharides [], and polyhydroxy amino acids [].
Q4: Are there any specific advantages to using D-Glycero-D-gulo-heptono-1,4-lactone in these syntheses?
A4: This compound offers several advantages as a starting material, including its availability from D-glucose, its well-defined stereochemistry, and the versatility of its functional groups. These features allow for the development of stereoselective synthetic routes towards diverse and complex molecules [, , ].
Q5: Can you describe a specific example of a stereoselective synthesis using this compound?
A5: In the synthesis of polypropionate fragments, D-Glycero-D-gulo-heptono-1,4-lactone derivatives were used in cross-aldol reactions with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. These reactions showed high exo-face selectivity for the bicyclic ketones, allowing for the controlled construction of complex molecules with multiple stereogenic centers [].
Q6: Does D-Glycero-D-gulo-heptono-1,4-lactone exhibit any biological activity itself?
A6: While D-Glycero-D-gulo-heptono-1,4-lactone may not exhibit potent biological activity on its own, it serves as a scaffold for developing biologically active compounds. For instance, researchers have synthesized conformationally constrained analogues of diacylglycerol (DAG) based on a chiral 4,4-disubstituted heptono-1,4-lactone template. These analogues demonstrate potent and stereospecific binding to protein kinase C alpha (PK-C alpha) [, ].
Q7: How does modifying D-Glycero-D-gulo-heptono-1,4-lactone affect the biological activity of its derivatives?
A7: Modifying the structure of this compound can significantly impact the biological activity of its derivatives. For example, in the case of DAG analogues, converting a propanoyl branch to a propenoyl branch restored binding affinity to PK-C alpha, highlighting the importance of specific structural features for biological activity [].
Q8: Are there other examples of D-Glycero-D-gulo-heptono-1,4-lactone derivatives with biological activity?
A8: Yes, researchers have developed a biotin transport-targeting PAMAM G3 dendrimer modified with D-glucoheptono-1,4-lactone. This dendrimer acts as a delivery system for α-mangostin, a natural xanthone with antineoplastic and anti-nematode properties. The resulting conjugate exhibited significantly enhanced cytotoxicity against cancer cells and toxicity towards C. elegans compared to free α-mangostin [].
Q9: What is the role of D-glucoheptono-1,4-lactone in this dendrimer system?
A9: In this system, D-glucoheptono-1,4-lactone is conjugated to the PAMAM G3 dendrimer to modify its surface properties. This modification serves to block amine groups and potentially enhance biocompatibility and influence the dendrimer's interactions with biological systems [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)


![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)








